molecular formula C24H39N3O2 B3808266 N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide

N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide

Cat. No. B3808266
M. Wt: 401.6 g/mol
InChI Key: WAYPWCHDFGOSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide, also known as MPBP, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide acts as a reuptake inhibitor for both DAT and NET, which leads to an increase in the levels of dopamine and norepinephrine in the brain. This increase in neurotransmitter levels can have a number of effects on the brain, including increased alertness, improved mood, and enhanced cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide can have a number of biochemical and physiological effects on the brain and body. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved mood and cognitive function. It has also been shown to increase heart rate and blood pressure, which may have implications for its use in research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide in lab experiments is its high affinity for DAT and NET, which makes it a useful tool for studying the role of these transporters in various neurological disorders. However, there are also some limitations to its use. For example, N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide has been shown to have a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, its effects on heart rate and blood pressure may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide. One area of interest is the potential use of N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide in the treatment of neurological disorders such as ADHD and depression. Additionally, further research is needed to better understand the long-term effects of N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide on the brain and body. Finally, there is potential for the development of new compounds based on the structure of N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide that may have even greater affinity for DAT and NET.

Scientific Research Applications

N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are both involved in the regulation of neurotransmitter levels in the brain. This makes N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide a potential tool for studying the role of these transporters in various neurological disorders.

properties

IUPAC Name

N-(2-methoxyethyl)-3-[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O2/c1-29-20-14-25-24(28)8-7-22-10-18-27(19-11-22)23-12-16-26(17-13-23)15-9-21-5-3-2-4-6-21/h2-6,22-23H,7-20H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYPWCHDFGOSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1CCN(CC1)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyethyl)-3-[1'-(2-phenylethyl)-1,4'-bipiperidin-4-yl]propanamide

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